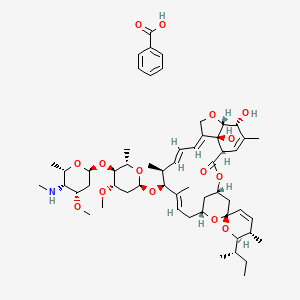

Emamectin B1A benzoate

Description

Emamectin B1A benzoate (CAS: 155569-91-8) is a semi-synthetic derivative of avermectin B1a, a macrocyclic lactone produced by the soil bacterium Streptomyces avermitilis. It is the 4′-deoxy-4′-epi-methylamino benzoate salt of avermectin B1a, with a molecular formula of C₄₉H₇₅NO₁₃·C₇H₆O₂ and a molecular weight of 1,008.24 g/mol . This compound is a mixture containing ≥90% B1a and ≤10% B1b isomers, distinguishing it from other avermectins like abamectin (≥80% B1a, ≤20% B1b) .

Its mechanism of action involves binding to γ-aminobutyric acid (GABA) and glutamate-gated chloride channels in insect nervous systems, disrupting ion flow and causing paralysis . It is highly potent against Lepidoptera, Coleoptera, and mites, with low mammalian toxicity (LD₅₀ > 2,000 mg/kg in rats) . Regulatory residue definitions vary: the European Union defines it as "Emamectin benzoate B1a, expressed as emamectin (free base)" for enforcement, using conversion factors (CFs) of 0.97 (to free base) and 0.88 (to B1a) for risk assessments .

Properties

IUPAC Name |

benzoic acid;(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5R,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H75NO13.C7H6O2/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(27(3)14-13-15-33-25-56-46-42(51)30(6)20-36(47(52)59-35)49(33,46)53)60-40-23-38(55-11)45(32(8)58-40)61-39-22-37(54-10)41(50-9)31(7)57-39;8-7(9)6-4-2-1-3-5-6/h13-16,18-20,26-27,29,31-32,34-46,50-51,53H,12,17,21-25H2,1-11H3;1-5H,(H,8,9)/b14-13+,28-16+,33-15+;/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43-,44+,45-,46+,48+,49+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKZANITAMOIAR-PEZUHFCHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C.C1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@@H]([C@@H](O7)C)NC)OC)OC)\C)C.C1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H81NO15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10160700 | |

| Record name | (4''R)-5-O-Demethyl-4''-deoxy-4''-(methylamino)-avermectin A1a benzoate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1008.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138511-97-4 | |

| Record name | Emamectin B1A benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138511974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4''R)-5-O-Demethyl-4''-deoxy-4''-(methylamino)-avermectin A1a benzoate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Emamectin B1A benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMAMECTIN B1A BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/540MVT736Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of emamectin B1A benzoate involves the chemical modification of avermectin B1. The process includes several key steps:

Oxidation: Avermectin B1 is oxidized to introduce a hydroxyl group.

Amination: The hydroxyl group is then converted to a methylamino group.

Benzoate Formation: The final step involves the formation of the benzoate salt by reacting the modified avermectin with benzoic acid.

Industrial Production Methods: Industrial production of this compound typically involves fermentation of Streptomyces avermitilis to produce avermectin B1, followed by chemical modification and purification processes. The use of environmentally-friendly methods, such as aqueous solutions and water-soluble powders, has been explored to reduce the environmental impact of production .

Chemical Reactions Analysis

Photolytic Degradation

Emamectin B1a benzoate undergoes photolysis under UV light, forming four primary degradation products:

-

(8,9-Z)-4"-epimethylamino-4"-deoxy avermectin B1 (ZMA isomer)

-

4"-epiamino-4"-deoxyavermectin B1 (AB)

-

Avermectin B1 monosaccharide (MAB)

-

4"-epi-(N-formyl)-4"-deoxyavermectin B1 (FAB)

Table 2: Photolytic Degradation Products

| Degradate | Structural Change | Toxicity Assumption |

|---|---|---|

| ZMA isomer | Cis-trans isomerization at C8–C9 | Equivalent to parent |

| AB | Demethylation at 4"-position | Equivalent to parent |

| MAB | Loss of disaccharide moiety | Not characterized |

| FAB | Formylation of methylamino group | Not characterized |

These reactions occur in aqueous solutions exposed to sunlight, with degradation rates influenced by pH and organic matter .

Hydrolysis

-

pH-dependent stability : Rapid hydrolysis occurs at pH < 5 or > 9, with a half-life of < 7 days.

Soil and Microbial Degradation

Plant Metabolism

-

Rice plants : Half-life of 0.8–2.8 days; residues undetectable in edible parts after 14 days .

-

Longan fruit : Half-life of 3.3–4.2 days, with no terminal residues exceeding 0.01 mg/kg .

Table 3: Environmental Half-Lives

| Matrix | Half-Life (Days) | Conditions | Source |

|---|---|---|---|

| Soil (aerobic) | 1.9–3.8 | 25°C, pH 6.5 | |

| Compost | 20 ± 5 | 30–40°C, moist | |

| Rice stems | 0.8–2.8 | Field conditions | |

| Longan fruit | 3.3–4.2 | Field conditions |

Analytical Methods for Reaction Monitoring

-

HPLC-MS/MS : Quantifies this compound and degradates with a limit of quantitation (LOQ) of 10 μg/kg .

-

Near-Infrared Spectroscopy (NIR) : Monitors reaction progress by tracking methyl/methylene absorption peaks (8800–4200 cm⁻¹) .

Stability and Storage

-

Storage recommendation : Stable as a hemihydrate at 25°C under inert gas, with moisture content < 1.5% .

This compound’s rapid environmental dissipation and predictable degradation pathways make it a low-persistence insecticide. Its synthetic and degradative profiles are well-documented, ensuring safe use within recommended agricultural practices .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Emamectin B1A benzoate is a derivative of abamectin, characterized by its ability to disrupt the nervous system of insects. It acts as a neurotoxin, binding to glutamate-gated chloride channels, leading to paralysis and death in susceptible pests. The chemical formula for Emamectin B1A is with a molecular weight of approximately 873.12 g/mol .

Agricultural Applications

Crop Protection:

this compound is widely used in various crops, including fruits, vegetables, cereals, and tree nuts. It effectively targets pests such as caterpillars, thrips, and spider mites. The application rates vary depending on the crop type and pest pressure:

| Crop Type | Application Rate (mg a.i./ha) | Target Pests |

|---|---|---|

| Fruits | 300-600 | Caterpillars, thrips |

| Vegetables | 200-400 | Leaf miners, aphids |

| Tree Nuts | 400-800 | Mites, caterpillars |

| Cereals | 250-500 | Armyworms |

Efficacy Studies:

Recent studies have demonstrated the effectiveness of Emamectin B1A formulations against various pests. For instance, a study comparing 16 local formulations against the Pine Wood Nematode (PWN) revealed significant sublethal effects at concentrations as low as 0.0025 mg/ml .

Environmental Impact Assessments

Toxicological Studies:

Toxicological assessments have been conducted to evaluate the safety of Emamectin B1A for non-target organisms. The World Health Organization (WHO) has established an Acceptable Daily Intake (ADI) of 0–0.0005 mg/kg body weight . Furthermore, studies indicate that the compound has low toxicity to mammals but can be harmful to aquatic organisms.

Residue Analysis:

Monitoring residue levels in crops is crucial for ensuring food safety. The maximum residue limits (MRLs) for Emamectin B1A have been set by various regulatory bodies based on extensive residue trials. For example, validation results showed recoveries between 70% and 120% for rape seeds at concentrations of 0.005 mg/kg .

Veterinary Applications

Parasitic Control:

Emamectin B1A has potential applications in veterinary medicine for controlling parasitic infections in livestock. Its efficacy against ectoparasites such as mites and lice has been explored in various studies.

Case Studies

Case Study 1: Efficacy Against Helicoverpa armigera

In a field trial conducted in Texas, Emamectin B1A was applied to cotton crops infested with Helicoverpa armigera. Results indicated a reduction in pest populations by over 90% within two weeks post-application. Residue levels were monitored to ensure compliance with MRLs.

Case Study 2: Environmental Fate Study

A comprehensive study assessed the environmental fate of Emamectin B1A in different soil types. The compound showed variable adsorption characteristics across eight soil types, influencing its persistence and potential leaching into groundwater .

Mechanism of Action

Emamectin B1A benzoate exerts its effects by binding to chloride channels in the nervous system of insects, leading to hyperpolarization and paralysis. This action is mediated through the activation of glutamate-gated chloride channels and gamma-aminobutyric acid (GABA) receptors . The compound’s high specificity for insect chloride channels makes it highly effective as an insecticide while minimizing toxicity to non-target organisms .

Comparison with Similar Compounds

Structural and Compositional Differences

Key Insights :

Potency and Toxicity

Key Insights :

Residue Definitions and Metabolism

Key Insights :

Environmental Behavior

Key Insights :

Analytical Challenges

Q & A

Q. What are the key physicochemical properties of Emamectin B1A benzoate, and how do they influence experimental design?

this compound is a semi-synthetic macrocyclic lactone derived from avermectin B1a, with a molecular formula of C₄₉H₇₅NO₁₃ (MW: 886.12) and CAS 137512-74-3. Its low water solubility (24 mg/L) and high octanol-water partition coefficient (log P > 4) necessitate the use of organic solvents like acetone or methanol for dissolution in lab settings. These properties also impact formulation stability and environmental persistence . For analytical work, reverse-phase HPLC with fluorescence detection is recommended due to its sensitivity and ability to resolve emamectin homologues (e.g., B1a/B1b ratios) .

Q. How does this compound interact with neuronal targets in insects?

this compound binds irreversibly to glutamate-gated chloride channels (GluCls) in insect neurons, disrupting neurotransmission and causing paralysis. This mechanism is conserved across arthropods but varies in efficacy depending on species-specific receptor isoforms. Researchers should validate target specificity using electrophysiological assays (e.g., voltage-clamp studies) or RNAi knockdown models to account for interspecies differences .

Q. What validated analytical methods exist for quantifying this compound residues in plant matrices?

A validated HPLC-fluorescence method involves extraction with acetone/water (70:30 v/v), cleanup via liquid-liquid partitioning, and quantification at λex/λem = 244/325 nm. Recovery rates range from 80–115% in tea leaves and soil, with LOD/LOQ of 0.01/0.02 µg/mg. For LC–MS/MS optimization, desolvation temperatures must not exceed 500°C to avoid thermal degradation .

Advanced Research Questions

Q. How can contradictory field efficacy results (e.g., in pine beetle control) be reconciled methodologically?

Inconsistent field outcomes, such as emamectin’s failure to protect lodgepole pine in Idaho , may arise from formulation excipients interfering with bioactivity. Researchers should:

- Quantify active ingredient ratios (B1a/B1b) using HPLC to verify compliance with ISO standards (≥90% B1a).

- Compare excipient effects via bioassays (e.g., pine wood nematode mortality rates) across commercial formulations .

- Monitor environmental variables (e.g., UV exposure, soil organic content) that degrade emamectin or alter its bioavailability .

Q. What strategies optimize this compound’s environmental stability while minimizing leaching risks?

Emamectin’s high soil adsorption (Koc = 2377–283,000 mL/g) reduces leaching potential but complicates residue extraction. To enhance stability:

- Use soil amendments (e.g., biochar) to prolong activity without increasing mobility.

- Avoid aqueous extraction; prioritize acetone/ethyl acetate for recovery studies.

- Model groundwater contamination risks using the Gustafson Index (GUS < 1.8 indicates low mobility) .

Q. How do impurities in technical-grade this compound affect bioactivity assessments?

Impurities from fermentation (e.g., abamectin derivatives) can alter efficacy by competing with target receptors. Mitigation steps include:

Q. What advanced techniques resolve this compound’s stereochemical complexity in pharmacokinetic studies?

The 4"-epi-methylamino configuration of B1a governs its binding affinity. Researchers should:

- Use chiral chromatography (e.g., CHIRALPAK® IC) to separate enantiomers.

- Apply molecular docking simulations to predict interactions with GluCl isoforms.

- Validate findings using radiolabeled emamectin (e.g., <sup>3</sup>H) in tissue distribution assays .

Methodological Notes

- Contradiction Analysis : When field and lab data conflict, prioritize controlled-environment bioassays to isolate biotic/abiotic stressors .

- Data Reproducibility : Report B1a/B1b ratios, solvent systems, and detection limits to enable cross-study comparisons .

- Ethical Compliance : Adhere to laboratory safety protocols (e.g., PPE for neurotoxic agents) and environmental regulations for pesticide disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.